molecular formula C16H23NO3 B1375614 trans-tert-Butyl 4-hydroxy-3-phenylpiperidine-1-carboxylate CAS No. 1448682-11-8

trans-tert-Butyl 4-hydroxy-3-phenylpiperidine-1-carboxylate

Cat. No. B1375614
CAS RN: 1448682-11-8
M. Wt: 277.36 g/mol
InChI Key: DISTZHMQLVYZLN-KGLIPLIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

This compound contains a total of 44 bonds; 21 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 (thio-) carbamate (aliphatic), 1 hydroxyl group, and 1 secondary alcohol . It also contains a total of 43 atoms; 23 Hydrogen atoms, 16 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms .


Chemical Reactions Analysis

Trans-tert-Butyl 4-hydroxy-3-phenylpiperidine-1-carboxylate is used as a precursor in the synthesis of fentanyl and its analogues . The exact chemical reactions involving this compound are not detailed in the available resources.


Physical And Chemical Properties Analysis

The molecular weight of this compound is 277.36 . Other physical and chemical properties such as boiling point and storage conditions are not detailed in the available resources.

Scientific Research Applications

Stereoselective Syntheses

Stereoselective syntheses have been a focus, with tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate derivatives reacting with L-selectride to yield tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015) (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).

Synthesis of Neurokinin 1 Receptor Antagonist

The enantioselective synthesis of the neurokinin 1 receptor antagonist (+)-L-733,060, using Jacobsen’s hydrolytic kinetic resolution strategy, involved the intermediate tert-butyl (2S,3S)-3-hydroxy-2-phenylpiperidine-1-carboxylate (Bhangare, Mahale, Shinde, Nikalje, Duthade, & Lokhande, 2020) (Bhangare, Mahale, Shinde, Nikalje, Duthade, & Lokhande, 2020).

Chemical Synthesis Processes

Efficient approaches to the synthesis of derivatives, such as tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, have been proposed, offering advantages like easily obtained raw materials and suitability for industrial scale-up (Chen Xin-zhi, 2011) (Chen Xin-zhi, 2011).

Phase Transfer Alkylation

Research has shown that liquid–liquid phase transfer conditions provide highly selective monoalkylation of tert-butyl 3,4-dihydroxy-4-phenylpiperidine-1-carboxylate, highlighting its significance in certain alkylation protocols (Lansdell & Fradet, 2011) (Lansdell & Fradet, 2011).

Enzyme-Catalyzed Kinetic Resolution

The first enzyme-catalyzed kinetic resolution of tert-butyl-3-hydroxy-4-phenylpyrrolidine-1-carboxylate demonstrates new resolution methods with high enantioselectivity (Faigl, Kovács, Balogh, Holczbauer, Czugler, & Simándi, 2013) (Faigl, Kovács, Balogh, Holczbauer, Czugler, & Simándi, 2013).

properties

IUPAC Name

tert-butyl (3S,4S)-4-hydroxy-3-phenylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-10-9-14(18)13(11-17)12-7-5-4-6-8-12/h4-8,13-14,18H,9-11H2,1-3H3/t13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DISTZHMQLVYZLN-KGLIPLIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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